4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)-
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Overview
Description
4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core, a chlorine atom at the 7th position, and a 3,4-dimethoxyphenyl group at the 2nd position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are preferred due to their efficiency, high yields, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Known for its antimalarial activity.
Quinoline-4-carboxylic acid: A precursor for various quinoline derivatives.
7-Chloroquinoline: Shares structural similarities and exhibits antimicrobial properties.
Uniqueness
4-Quinolinecarboxylic acid, 7-chloro-2-(3,4-dimethoxyphenyl)- stands out due to its unique combination of a quinoline core, a chlorine atom, and a 3,4-dimethoxyphenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications .
Properties
CAS No. |
19021-17-1 |
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Molecular Formula |
C18H14ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
7-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO4/c1-23-16-6-3-10(7-17(16)24-2)14-9-13(18(21)22)12-5-4-11(19)8-15(12)20-14/h3-9H,1-2H3,(H,21,22) |
InChI Key |
FZVDPEQQVRCUNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)O)OC |
Origin of Product |
United States |
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